

Application Notes: Oseltamivir Acid Methyl Ester in Antiviral Drug Discovery

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Compound of Interest

Compound Name: *Oseltamivir Acid Methyl Ester*

Cat. No.: *B1589800*

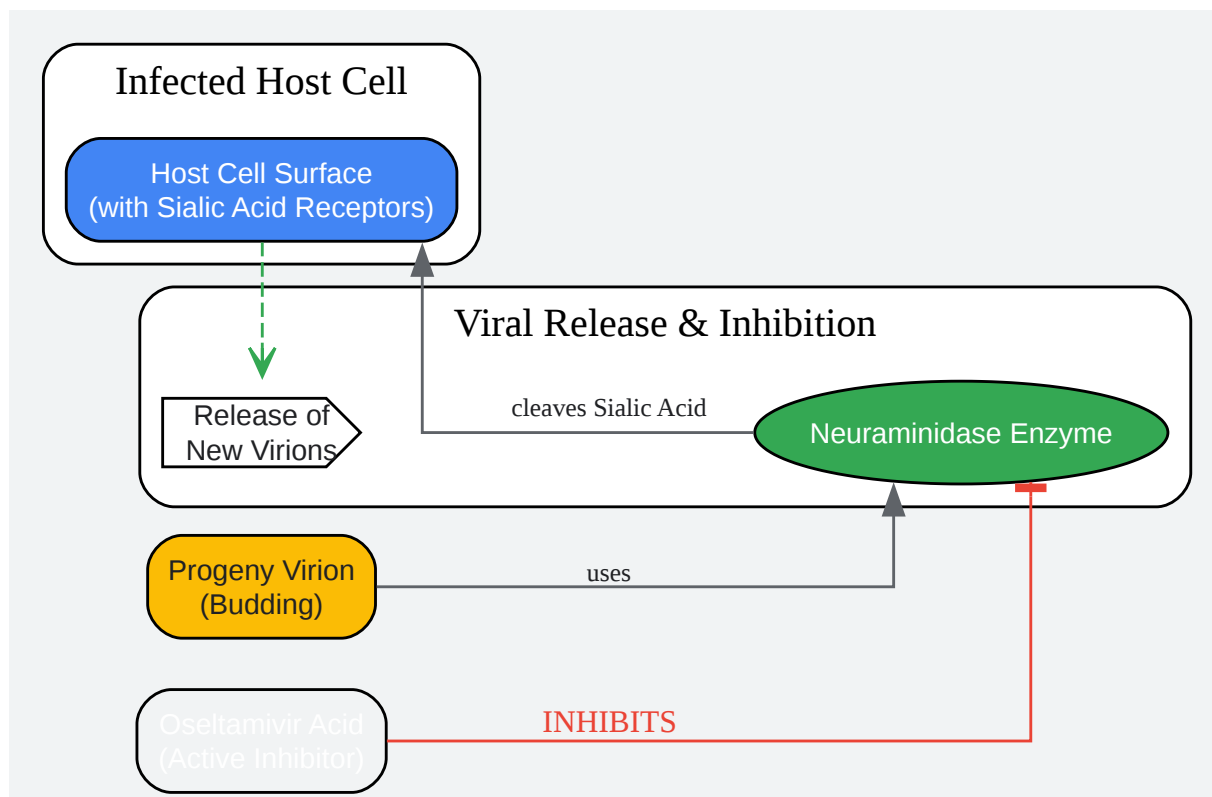
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Introduction

Oseltamivir, commercially known as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1][2] It is administered as an orally available prodrug, oseltamivir phosphate, which is rapidly metabolized in the body to its active form, oseltamivir acid (oseltamivir carboxylate).[2][3][4][5] **Oseltamivir acid methyl ester** is a related compound that serves as a precursor to the active oseltamivir acid.[6] In the context of drug discovery and research, oseltamivir acid and its precursors are invaluable tools for studying influenza virus biology, screening for new antiviral agents, and understanding mechanisms of drug resistance. These notes provide detailed protocols and data for researchers utilizing **oseltamivir acid methyl ester** and the active oseltamivir acid in antiviral research.

Mechanism of Action: Neuraminidase Inhibition

The antiviral activity of oseltamivir is mediated by the selective inhibition of the influenza virus neuraminidase (NA) enzyme.[4][5] This enzyme is a glycoprotein on the surface of the virus that is essential for the release of newly formed virus particles from infected host cells.[2][7] Neuraminidase cleaves the terminal sialic acid residues from host cell receptors to which the progeny virions are attached, facilitating their release and the spread of infection.[7] Oseltamivir acid is a competitive inhibitor that mimics the natural substrate (sialic acid), binding to the active site of the neuraminidase enzyme and preventing it from functioning.[1][7] This action halts the spread of the virus within the respiratory tract.

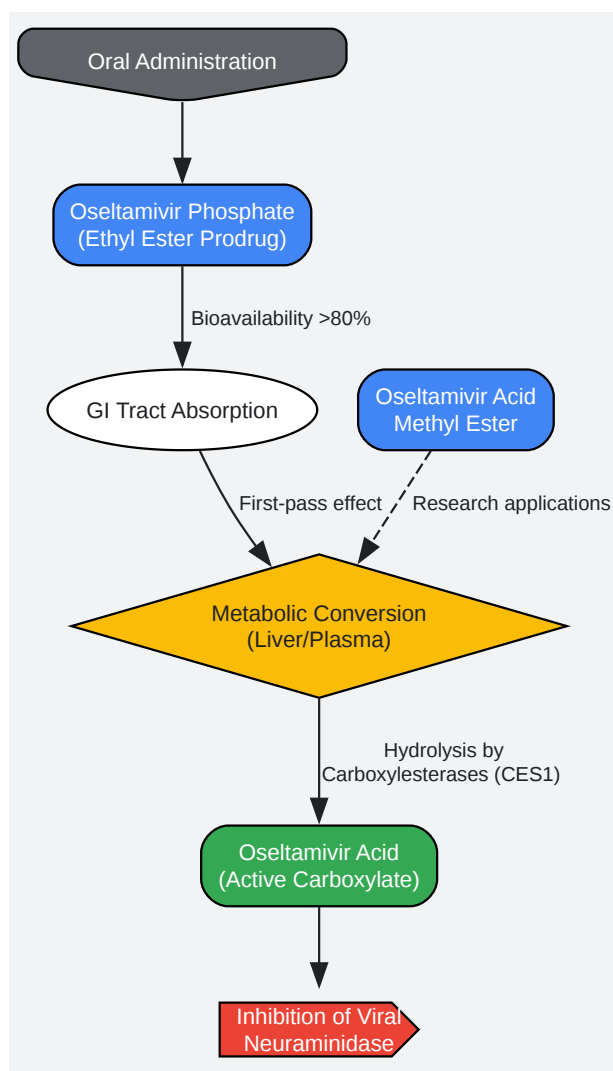


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Caption: Mechanism of Oseltamivir Acid's inhibition of viral neuraminidase.

Metabolic Conversion Pathway

Oseltamivir is effective as an oral medication because it is administered as an ethyl ester prodrug (oseltamivir phosphate). This form has enhanced bioavailability, allowing it to be readily absorbed from the gastrointestinal tract.[2][3] Post-absorption, it undergoes extensive first-pass metabolism, primarily by carboxylesterases in the liver, which hydrolyze the ester group to form the active oseltamivir acid (carboxylate).[2][4][8] Similarly, **oseltamivir acid methyl ester** is converted to the active oseltamivir acid by carboxylesterase 1 (CES1).[6] The active form is then distributed systemically to the sites of infection.[2]



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Caption: Metabolic activation pathway of Oseltamivir prodrugs.

Quantitative Data

The pharmacokinetic properties and in vitro efficacy of oseltamivir and its active metabolite are critical for designing and interpreting experiments.

Table 1: Pharmacokinetic Parameters

This table summarizes the key pharmacokinetic parameters for oseltamivir (prodrug) and oseltamivir carboxylate (active metabolite) in humans.

Parameter	Oseltamivir (Prodrug)	Oseltamivir Carboxylate (Active)	Reference(s)
Oral Bioavailability	>80% (as active metabolite)	-	[1] [3] [4]
Time to Peak Plasma Conc.	2-3 hours (for active metabolite)	3-4 hours	[8] [9]
Plasma Protein Binding	42%	~3%	[1] [2]
Elimination Half-life	1–3 hours	6–10 hours	[1] [8]
Metabolism	Extensively converted by hepatic esterases	Not further metabolized	[2]
Excretion	>90% of dose excreted as active metabolite in urine	>99% renal excretion	[1] [4]
Volume of Distribution (Vd)	-	23-26 Liters	[2] [4]

Table 2: In Vitro Antiviral Activity (IC₅₀)

The 50% inhibitory concentration (IC₅₀) is a measure of a drug's potency in inhibiting a specific biological function. Below are representative IC₅₀ values for oseltamivir carboxylate against various influenza strains.

Virus Strain	Assay Type	IC ₅₀ Value (nM)	Reference(s)
Influenza A/NWS/33 (H1N1)	Neuraminidase Inhibition	0.51	[10]
Influenza A/Victoria/3/75 (H3N2)	Neuraminidase Inhibition	0.19	[10]
Influenza A/Duck/Ukraine/1/63 (H3N8)	Neuraminidase Inhibition	0.70	[10]
Influenza A(H1N1)pdm09	Neuraminidase Inhibition	0.13–0.15 μ M (130–150 nM)	[11]
Oseltamivir-Resistant A/H1N1 (H275Y)	Plaque Reduction	>10 nM (significantly higher)	[12]
Influenza B (Yamagata Lineage)	Plaque Reduction	Varies, generally susceptible	[11]

Note: IC₅₀ values can vary based on the specific viral strain, cell line, and assay conditions used.

Experimental Protocols

Protocol 1: Neuraminidase Inhibition Assay (Fluorometric)

This protocol assesses the ability of a compound to directly inhibit the enzymatic activity of influenza neuraminidase.

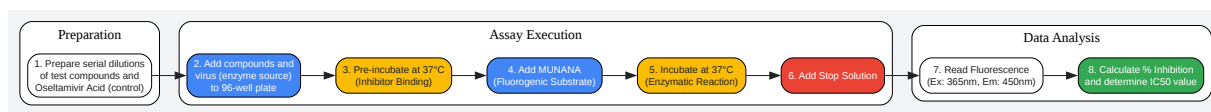
Materials:

- Oseltamivir Acid (as a positive control)
- Test compounds (e.g., **Oseltamivir Acid Methyl Ester** derivatives)
- Influenza virus stock (as the source of neuraminidase)

- Assay Buffer (e.g., MES buffer with CaCl_2)
- Fluorogenic substrate: 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA)
- Stop Solution (e.g., NaOH or glycine-ethanol buffer)
- 96-well black microplates
- Fluorescence plate reader (Excitation: ~ 365 nm, Emission: ~ 450 nm)

Methodology:

- **Compound Preparation:** Prepare serial dilutions of oseltamivir acid and test compounds in the assay buffer. A typical concentration range is 0.01 nM to 10 μM .[\[13\]](#)[\[14\]](#)
- **Reaction Setup:** In a 96-well plate, add 25 μL of each compound dilution. Include wells for "no inhibitor" (virus + buffer) and "background" (buffer only) controls.[\[14\]](#)
- **Enzyme Addition:** Add 25 μL of diluted influenza virus stock to each well (except background wells).
- **Pre-incubation:** Incubate the plate at 37°C for 20-30 minutes to allow the inhibitor to bind to the enzyme.[\[10\]](#)
- **Substrate Addition:** Add 50 μL of pre-warmed MUNANA substrate solution to all wells.
- **Incubation:** Incubate the plate at 37°C for 60 minutes in the dark.[\[14\]](#)
- **Reaction Termination:** Add 100 μL of Stop Solution to each well to terminate the enzymatic reaction.[\[14\]](#)
- **Fluorescence Reading:** Measure the fluorescence intensity using a plate reader.
- **Data Analysis:** Subtract the background fluorescence from all readings. Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration. Calculate the IC_{50} value using non-linear regression analysis.



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Caption: Experimental workflow for a Neuraminidase Inhibition Assay.

Protocol 2: In Vitro Antiviral Activity (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit viral replication in a cell culture system.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells or A549 human lung epithelial cells.[11][13]
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
- Influenza virus stock of known titer (PFU/mL).
- Test compounds (**Oseltamivir Acid Methyl Ester**, etc.) and Oseltamivir Acid control.
- Infection medium (serum-free medium containing TPCK-trypsin).
- Agarose or Avicel overlay medium.
- Crystal Violet staining solution.
- 6-well or 12-well cell culture plates.

Methodology:

- Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer (typically 24-48 hours).

- Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow viral adsorption.
- Treatment: Remove the virus inoculum. Wash the cells with PBS.
- Overlay Application: Add an overlay medium containing various concentrations of the test compound or control (e.g., 0.01 μ M to 10 μ M).[13] The semi-solid overlay restricts virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
- Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, until visible plaques are formed in the virus control wells (no compound).
- Fixation and Staining: Remove the overlay. Fix the cells with a formalin solution. Stain the cell monolayer with Crystal Violet, which stains living cells but not the dead cells within a plaque.
- Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

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